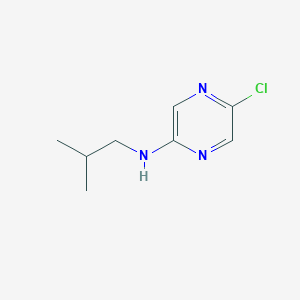

5-Chloro-N-(2-methylpropyl)pyrazin-2-amine

Description

5-Chloro-N-(2-methylpropyl)pyrazin-2-amine is a pyrazine derivative with a chlorine substituent at position 5 and a 2-methylpropyl (isobutyl) group attached to the amine at position 2. Its molecular formula is C₈H₁₂ClN₃, with a molecular weight of 185.65 g/mol.

Properties

Molecular Formula |

C8H12ClN3 |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

5-chloro-N-(2-methylpropyl)pyrazin-2-amine |

InChI |

InChI=1S/C8H12ClN3/c1-6(2)3-11-8-5-10-7(9)4-12-8/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

UKRTVKHQACOEDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=CN=C(C=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2-methylpropyl)pyrazin-2-amine typically involves the chlorination of pyrazin-2-amine followed by alkylation. One common method is the reaction of pyrazin-2-amine with thionyl chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloropyrazin-2-amine is then reacted with 2-methylpropylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2-methylpropyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the chlorine atom or reduce the pyrazine ring.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: N-oxides of the pyrazine ring.

Reduction: Dechlorinated or reduced pyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(2-methylpropyl)pyrazin-2-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its kinase inhibitory activity.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2-methylpropyl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazin-2-amine derivatives vary in substituents at positions 2 and 5, significantly altering their physicochemical and biological profiles. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Chlorine vs. Methoxy : Chlorine increases lipophilicity and electron-withdrawing effects, enhancing membrane penetration and antimicrobial activity . Methoxy groups reduce logP but may improve solubility.

Key Observations :

- Chlorine’s Role : Chlorinated analogs (e.g., 8c, 8j) show potent antifungal and antibacterial activity, surpassing standard drugs like fluconazole and penicillin G .

- N-Substituent Impact : Hydroxybenzamide and aryl groups (e.g., 8c, 8j) enhance bioactivity, while alkyl chains like 2-methylpropyl may prioritize lipophilicity over target binding.

- Enantiomeric Effects : (R)-enantiomers in hydroxybenzamide derivatives exhibit superior antimicrobial activity, while (S)-enantiomers inhibit PET . The target compound lacks chiral centers but highlights the importance of stereochemistry in analogs.

Physicochemical Properties

- Lipophilicity (logP) : The 2-methylpropyl group increases logP compared to cyclopropyl or methoxy substituents. For example, 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine has a logP of 2.34 , while the target compound’s logP is likely higher due to chlorine.

- Solubility : Chlorine reduces water solubility (e.g., 1.2 mg/L in ), whereas methoxy groups improve it .

Biological Activity

5-Chloro-N-(2-methylpropyl)pyrazin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including case studies and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

5-Chloro-N-(2-methylpropyl)pyrazin-2-amine belongs to the pyrazine derivative family, characterized by a pyrazine ring substituted with a chloro group and an alkyl amine. Its chemical formula is C_8H_10ClN_3, and it exhibits properties that suggest moderate to good bioavailability based on Lipinski's rule of five.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . A notable investigation demonstrated that 5-Chloro-N-(2-methylpropyl)pyrazin-2-amine (referred to as compound 5p in some literature) exhibited potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4–16 |

| Bacillus subtilis | 8–32 |

| MRSA | 8–32 |

| Escherichia coli | 4–32 |

These findings indicate that the compound not only inhibits bacterial growth but also has the ability to disperse established biofilms, which is crucial in treating chronic infections where biofilm formation is prevalent .

The mechanism by which 5-Chloro-N-(2-methylpropyl)pyrazin-2-amine exerts its antibacterial effects involves compromising the structural integrity of bacterial cell membranes. This leads to leakage of intracellular components, ultimately resulting in bacterial cell death. Studies have shown that at concentrations of three times the MIC (3MIC), the compound can effectively kill MRSA cells directly. Additionally, post-contact effect (PCE) studies indicated that the growth rate of viable bacteria was significantly impacted even after the compound was removed, suggesting a prolonged antibacterial effect .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence regarding its anticancer potential . Preliminary research suggests that pyrazine derivatives can induce apoptosis in various cancer cell lines. The specific mechanisms are still under investigation, but they may involve modulation of signaling pathways associated with cell survival and proliferation. Further studies are needed to elucidate these mechanisms and evaluate the efficacy of 5-Chloro-N-(2-methylpropyl)pyrazin-2-amine in cancer models.

Structure-Activity Relationship (SAR)

SAR studies have been instrumental in understanding how modifications to the pyrazine structure affect biological activity. The introduction of amino groups has been shown to enhance both antibacterial potency and water solubility, which are critical for drug development. For instance, compounds with primary or secondary amino groups generally exhibit improved interactions with bacterial targets, thereby increasing their efficacy against resistant strains .

Case Studies

- Murine Corneal Infection Model : In vivo studies using murine models demonstrated that 5-Chloro-N-(2-methylpropyl)pyrazin-2-amine effectively reduced bacterial load in corneal infections caused by MRSA. The compound was administered at varying concentrations, revealing dose-dependent efficacy.

- Biofilm Disruption : Another study focused on the ability of this compound to disrupt biofilms formed by S. aureus. Results showed significant reductions in biofilm biomass when treated with sub-MIC concentrations of 5p, indicating its potential as a therapeutic agent for chronic infections associated with biofilms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.